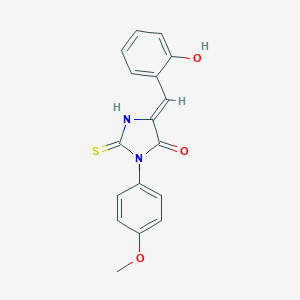![molecular formula C24H18ClN3O5S2 B307054 [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate](/img/structure/B307054.png)
[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate, also known as CTM, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent in various diseases.
作用机制
The mechanism of action of [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate in lab experiments is its broad-spectrum activity against various diseases. Additionally, [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate has been shown to have low toxicity in animal studies, which is a desirable characteristic for a potential therapeutic agent. However, one limitation of using [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for research on [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate. One area of research is the development of more efficient synthesis methods to improve the yield and purity of [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate. Another area of research is the elucidation of the mechanism of action of [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate, which may lead to the development of more potent and selective analogs. Additionally, further studies are needed to investigate the potential use of [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate in combination with other therapeutic agents for synergistic effects. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate as a therapeutic agent in various diseases.
In conclusion, [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate is a promising chemical compound that has potential therapeutic applications in various diseases. Its broad-spectrum activity, low toxicity, and anti-inflammatory effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy as a therapeutic agent.
合成方法
[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate is synthesized by reacting 4-acetamidobenzenesulfonyl chloride with 3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenylamine in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques.
科学研究应用
[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate has been shown to have antibacterial and antifungal activity against various pathogens.
属性
产品名称 |
[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate |
|---|---|
分子式 |
C24H18ClN3O5S2 |
分子量 |
528 g/mol |
IUPAC 名称 |
[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C24H18ClN3O5S2/c1-15(29)26-18-9-11-21(12-10-18)35(31,32)33-20-4-2-3-16(13-20)14-22-23(30)28-24(34-22)27-19-7-5-17(25)6-8-19/h2-14H,1H3,(H,26,29)(H,27,28,30)/b22-14- |
InChI 键 |
ZOODMRAFZLGLTN-HMAPJEAMSA-N |
手性 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)NC4=CC=C(C=C4)Cl |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)Cl |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



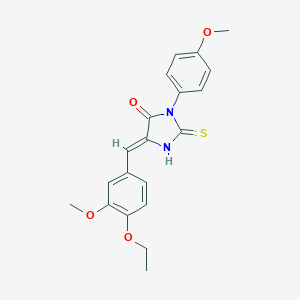
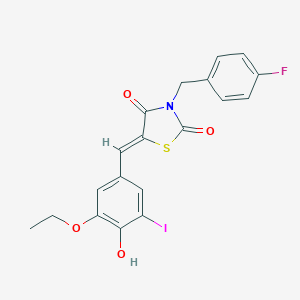
![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)

![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)

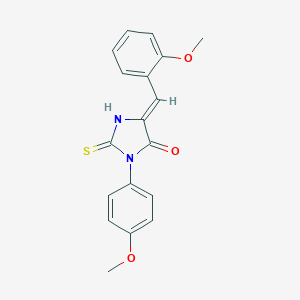
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
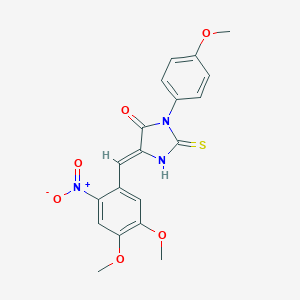
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)

